molecular formula C21H20N2O4 B6517800 9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-78-1

9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517800
CAS No.: 902879-78-1
M. Wt: 364.4 g/mol
InChI Key: UHSVUKVITJCTAA-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-pyrimidine class, characterized by a fused chromene and pyrimidine core. Its structure includes a 9-ethoxy group and a 3-ethoxyphenyl substituent at position 2, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

9-ethoxy-2-(3-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-25-15-9-5-8-14(11-15)19-22-20(24)16-12-13-7-6-10-17(26-4-2)18(13)27-21(16)23-19/h5-11H,3-4,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSVUKVITJCTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OCC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Molecular Features
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one Chromeno[2,3-d]pyrimidin-4-one 9-ethoxy, 2-(3-ethoxyphenyl) Likely C21H21N2O4 ~365.41 (estimated) Dual ethoxy groups enhance polarity and solubility.
7-chloro-2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (899213-11-7) Chromeno[2,3-d]pyrimidin-4-one 7-chloro, 2-(2,3-dimethoxyphenyl) C19H15ClN2O4 370.79 Chloro and methoxy groups increase lipophilicity; potential antimicrobial activity.
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (902855-56-5) Chromeno[2,3-d]pyrimidin-4-one 2-(4-ethylphenyl), 9-methyl C20H18N2O2 318.37 Ethyl and methyl groups reduce polarity; may impact CNS penetration.
7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (E139-0808) Chromeno[2,3-d]pyrimidin-4-one 7-chloro, 2-(4-ethoxy-3-methoxyphenyl) C20H17ClN2O4 393.82 Mixed substituents balance lipophilicity and electronic effects; possible kinase inhibition.
6-(benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Thieno core, benzimidazole, thioxo Not provided Not provided Sulfur-containing core enhances antimicrobial activity.
Key Observations:
  • Substituent Effects : Ethoxy groups (as in the target compound) improve solubility compared to chloro or methyl groups, which are more lipophilic .
  • Core Modifications: Chromeno-pyrimidines exhibit distinct activity profiles compared to thieno-pyrimidines. For example, sulfur-containing thieno analogs (e.g., ) show pronounced antimicrobial activity, while chromeno derivatives are explored for kinase inhibition .
Key Insights:
  • The target compound’s dual ethoxy groups may favor interactions with hydrophilic enzyme pockets, making it a candidate for kinase or HIV-1 reverse transcriptase inhibition .
  • Chloro-substituted analogs (e.g., 899213-11-7) likely exhibit enhanced cytotoxicity due to electron-withdrawing effects, but may suffer from reduced solubility .

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